molecular formula C9H21N3O3 B14527844 2,2-Bis(2-hydroxyethyl)-N-(2-methylpropyl)hydrazine-1-carboxamide CAS No. 62751-69-3

2,2-Bis(2-hydroxyethyl)-N-(2-methylpropyl)hydrazine-1-carboxamide

Cat. No.: B14527844
CAS No.: 62751-69-3
M. Wt: 219.28 g/mol
InChI Key: CIMAILWRWIHKEG-UHFFFAOYSA-N
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Description

2,2-Bis(2-hydroxyethyl)-N-(2-methylpropyl)hydrazine-1-carboxamide is a synthetic organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-hydroxyethyl)-N-(2-methylpropyl)hydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with appropriate carboxylic acid derivatives. The reaction conditions may include:

    Solvent: Common solvents such as ethanol, methanol, or water.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate to high temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2-hydroxyethyl)-N-(2-methylpropyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(2-hydroxyethyl)-N-(2-methylpropyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(2-hydroxyethyl)hydrazine-1-carboxamide: A related compound with similar structural features.

    N-(2-Methylpropyl)hydrazine-1-carboxamide: Another hydrazine derivative with comparable properties.

Uniqueness

2,2-Bis(2-hydroxyethyl)-N-(2-methylpropyl)hydrazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Properties

CAS No.

62751-69-3

Molecular Formula

C9H21N3O3

Molecular Weight

219.28 g/mol

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(2-methylpropyl)urea

InChI

InChI=1S/C9H21N3O3/c1-8(2)7-10-9(15)11-12(3-5-13)4-6-14/h8,13-14H,3-7H2,1-2H3,(H2,10,11,15)

InChI Key

CIMAILWRWIHKEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)NN(CCO)CCO

Origin of Product

United States

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